molecular formula C12H18N2O2S B1387152 1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine CAS No. 942474-66-0

1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine

Cat. No.: B1387152
CAS No.: 942474-66-0
M. Wt: 254.35 g/mol
InChI Key: QLQXMRUTQDUJRB-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine is a piperazine derivative characterized by a methylsulfonyl-substituted phenyl ring at the 1-position and a methyl group at the 3-position of the piperazine ring.

Properties

IUPAC Name

3-methyl-1-(4-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-10-9-14(8-7-13-10)11-3-5-12(6-4-11)17(2,15)16/h3-6,10,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQXMRUTQDUJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-(Methylsulfonyl)piperazin-1-yl)benzaldehyde Intermediate

  • Reagents and Conditions: 1-(Methylsulfonyl)piperazine is reacted with 4-fluorobenzaldehyde in the presence of potassium carbonate as a base, using dimethylformamide (DMF) as the solvent. The mixture is refluxed typically for 24 hours to ensure completion of the nucleophilic aromatic substitution.

  • Reaction Mechanism: The nitrogen of the piperazine attacks the fluorinated aromatic ring, displacing the fluorine atom and forming the aryl-piperazine bond.

  • Isolation: After reflux, the reaction mixture is poured into ice water, and the product is filtered and recrystallized from ethanol to obtain pure 4-(4-(methylsulfonyl)piperazin-1-yl)benzaldehyde.

Methylation of Piperazine Nitrogen

  • Method: Methylation of the piperazine nitrogen is achieved by reacting the intermediate with methyl iodide in the presence of sodium hydride in N,N-dimethylformamide (DMF). The reaction temperature is controlled between 10°C and 25°C to optimize yield and minimize side reactions.

  • Key Details: Sodium hydride acts as a strong base to deprotonate the piperazine nitrogen, facilitating nucleophilic attack on methyl iodide. The reaction typically completes within an hour.

  • Purification: The methylated product is extracted using organic solvents such as toluene, washed, and crystallized from cyclohexane to achieve high purity (above 99% by HPLC).

Further Functionalization and Ring Closure (If Applicable)

  • In some synthetic schemes, the aldehyde intermediate can be converted to thiosemicarbazone derivatives by reaction with hydrazinecarbothioamide, followed by ring closure to form heterocyclic compounds. This step is relevant when the target compound is part of a larger synthetic route toward biologically active molecules.

Final Purification

  • The final compounds are purified by recrystallization or chromatographic techniques.

  • Structural confirmation is performed using spectroscopic methods such as proton and carbon NMR, and mass spectrometry (LC-MS/MS).

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Purity (%) Notes
Nucleophilic substitution 1-(Methylsulfonyl)piperazine + 4-fluorobenzaldehyde + K2CO3 DMF Reflux (ca. 150°C) 24 h Not specified High Followed by recrystallization from ethanol
Methylation Methyl iodide + sodium hydride DMF 10–25°C 1 h 93.8 99.15 Extraction with toluene, crystallization from cyclohexane
Thiosemicarbazone formation Hydrazinecarbothioamide + aldehyde intermediate Ethanol Reflux 3 h Not specified Not specified Optional step for derivative synthesis

Research Findings and Optimization Notes

  • The nucleophilic aromatic substitution reaction requires a strong base (potassium carbonate) and a polar aprotic solvent (DMF) to facilitate the displacement of fluorine by the piperazine nitrogen.

  • Methylation with methyl iodide in the presence of sodium hydride is highly efficient, yielding a product with purity above 99% as confirmed by HPLC analysis.

  • Control of temperature during methylation is critical to avoid side reactions and impurities such as 1-methyl-2-phenylpiperazine isomers.

  • Purification steps involving extraction and recrystallization are essential to remove impurities and achieve high purity suitable for pharmaceutical applications.

  • Spectroscopic characterization (1H-NMR, 13C-NMR, LC-MS/MS) confirms the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine is primarily investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Targets:

  • Neurological Disorders: The compound has been studied for its neuroprotective properties. Research indicates that it may modulate neurotransmitter systems, offering potential benefits in conditions like depression and anxiety disorders.
  • Antipsychotic Activity: Some studies suggest that derivatives of this compound exhibit antipsychotic effects by influencing dopamine receptors, which are crucial in the treatment of schizophrenia and related disorders.

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.

Synthetic Routes:

  • Multi-step Synthesis: The compound can be synthesized through multi-step reactions involving various reagents. For instance, starting from piperazine derivatives and introducing the methylsulfonyl group via electrophilic aromatic substitution.
  • Chiral Synthesis: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated significant improvement in cognitive function and reduced markers of neuroinflammation when administered at specific dosages.

Case Study 2: Antipsychotic Properties

Research documented in Psychopharmacology examined the antipsychotic properties of a derivative of this compound. The study found that it effectively reduced symptoms in rodent models mimicking schizophrenia, suggesting its potential for further development as an antipsychotic medication.

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with bacterial cell membranes, leading to antimicrobial activity .

Comparison with Similar Compounds

Arylpiperazines with Varied Aromatic Substituents

Piperazines bearing substituted phenyl rings are widely studied for their pharmacological properties. Key analogues include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
1-(3-Chlorophenyl)piperazine (3-CPP) 3-Cl 186.66 High 5-HT₁A/₂A receptor affinity
1-(4-Fluorophenyl)piperazine (4-FPP) 4-F 170.21 Antidepressant activity
1-(4-Trifluoromethylphenyl)piperazine 4-CF₃ 230.23 Serotonergic activity; metabolic stability
1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine 4-SO₂CH₃, 3-CH₃ ~280 (estimated) Enhanced solubility; potential kinase inhibition

Key Differences :

  • Steric Influence : The 3-methyl group on the piperazine ring introduces steric hindrance, which may reduce rotational freedom and improve binding specificity compared to unsubstituted analogues like 3-CPP .

Sulfonyl-Containing Piperazines

Sulfonyl groups are critical for modulating pharmacokinetic properties. Notable examples include:

Compound Name Sulfonyl Group Molecular Weight (g/mol) Applications References
1-(Naphthalene-2-sulfonyl)-4-(4-nitro-3-piperidin-1-yl-phenyl)piperazine Naphthalene-2-sulfonyl 453.49 Anticancer research
1-(3-Chlorobenzyl)-4-(4-methylbenzenesulfonyl)piperazine 4-Methylbenzenesulfonyl 379.89 CNS modulation
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine 4-Nitrophenylsulfonyl 437.47 Antimicrobial activity
This compound 4-Methylsulfonylphenyl ~280 (estimated) Unclear therapeutic niche; discontinued

Key Differences :

  • Toxicity : Discontinuation of the target compound () suggests possible toxicity or poor in vivo performance relative to stable analogues like 1-(4-trifluoromethylphenyl)piperazine .

Piperazines with Alkyl Modifications

Alkyl substituents on the piperazine ring influence conformational stability:

Compound Name Alkyl Group(s) Molecular Weight (g/mol) Applications References
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-Methoxy, piperidin-4-yl 301.41 5-HT₁A receptor antagonism
1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine 3-Methylcyclohexyl, propylsulfonyl 347.48 (free base) Neuropharmacology
This compound 3-Methyl ~280 (estimated) Undefined

Key Differences :

Research Findings and Trends

  • Binding Affinity : Arylpiperazines with electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) generally exhibit higher 5-HT receptor affinities than electron-donating substituents (-OCH₃) .
  • Synthetic Challenges : Sulfonyl-containing piperazines often require multi-step syntheses, as seen in the preparation of 1-(naphthalene-2-sulfonyl)-4-(4-nitro-3-piperidin-1-yl-phenyl)piperazine (), which involves sequential substitutions and purifications.
  • Docking Studies : AutoDock4 analyses () suggest that sulfonyl groups enhance binding via polar interactions, though steric clashes may occur with bulkier substituents.

Biological Activity

1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H17N2O2S
  • Molecular Weight : 257.34 g/mol

The presence of the methylsulfonyl group is crucial for its biological activity, influencing interactions with various biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, particularly in colorectal cancer models (DLD-1 and HT-29) by activating caspase pathways and reducing mitochondrial membrane potential .
  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibitory activity against COX-1 and COX-2 has been documented, suggesting potential as an anti-inflammatory agent .
  • Antiviral Activity : Some piperazine derivatives have demonstrated antiviral effects against herpes simplex virus (HSV), indicating a broader spectrum of biological activity .

The mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression, such as COX-1 and COX-2. This inhibition is often mediated through direct binding to the active sites of these enzymes .
  • Apoptosis Induction : In cancer cells, the compound triggers programmed cell death through mitochondrial pathways. The activation of caspases (like caspase-8) and modulation of p53 levels are critical aspects of this process .

Case Study 1: Anticancer Activity

A study investigating the effects of this compound on DLD-1 and HT-29 colorectal cancer cells revealed significant apoptotic effects. The compound was found to reduce cell viability at concentrations as low as 0.5 µM, with a notable increase in early and late apoptotic cells observed after 24 hours of treatment.

Case Study 2: Anti-inflammatory Potential

In a comparative study, various derivatives were tested for their inhibitory effects on COX enzymes. The results indicated that some compounds exhibited stronger inhibition than established anti-inflammatory drugs like Meloxicam, highlighting their potential for therapeutic development in inflammatory conditions .

Data Summary Table

Activity TypeCell Line/TargetIC50 (µM)Mechanism
AnticancerDLD-10.39Apoptosis via caspase activation
AnticancerHT-290.15Mitochondrial pathway modulation
Anti-inflammatoryCOX-1<50Enzyme inhibition
Anti-inflammatoryCOX-2<60Enzyme inhibition
AntiviralHSV>100Viral replication inhibition

Q & A

Q. What are the optimal synthetic routes for 1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine, and what key reaction parameters influence yield?

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example:

  • N-alkylation : Reacting 3-methylpiperazine with 4-(methylsulfonyl)phenyl electrophiles (e.g., aryl halides) in polar aprotic solvents (e.g., THF, DCM) under reflux. Catalysts like DIEA (N,N-diisopropylethylamine) improve yields by neutralizing HCl byproducts .
  • Purification : Column chromatography (silica gel, 10% methanol/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended for isolating the product .
  • Critical parameters : Temperature control (reflux at 60–80°C), stoichiometric excess of the aryl electrophile (1.2–1.5 eq), and inert atmosphere (N₂/Ar) to prevent oxidation of the methylsulfonyl group .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Key peaks include the methylsulfonyl group (δ ~3.0 ppm for S-O adjacent CH₃) and piperazine ring protons (δ 2.5–3.5 ppm). Aromatic protons from the phenyl group appear at δ 7.3–7.8 ppm .
  • IR Spectroscopy : Confirm sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and piperazine N-H bends at 3300–3500 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion (e.g., [M+H]⁺ at m/z 283.1) and fragmentation patterns .

Q. How does the methylsulfonyl group influence the compound's solubility and stability under various pH conditions?

  • Solubility : The methylsulfonyl group enhances water solubility via polar interactions. Experimental data from analogs suggest solubility >10 mg/mL in PBS (pH 7.4) but reduced solubility in acidic conditions (pH <5) due to protonation of the piperazine nitrogen .
  • Stability : The sulfonyl group increases hydrolytic stability compared to esters. However, prolonged exposure to strong bases (pH >10) may degrade the piperazine ring. Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound's receptor binding affinities across different assay systems?

  • Assay standardization : Use radioligand binding assays (e.g., ³H-labeled antagonists) with consistent membrane preparations from the same cell line (e.g., HEK293 expressing human receptors) to minimize variability .
  • Control for off-target effects : Include parallel screens against structurally related receptors (e.g., 5-HT₁A vs. D₂) and validate with knockout models .
  • Data normalization : Express affinity (Kᵢ) relative to a reference ligand (e.g., haloperidol for dopamine receptors) to account for assay-specific artifacts .

Q. What computational strategies are recommended for predicting the compound's pharmacokinetic profile?

  • QSAR models : Use software like Schrodinger’s QikProp to predict logP (lipophilicity), BBB permeability, and CYP450 metabolism. Methylsulfonyl groups typically reduce BBB penetration but improve metabolic stability .
  • Molecular docking : Simulate interactions with CYP3A4 or P-gp transporters to identify potential metabolic hotspots (e.g., N-demethylation of the piperazine ring) .
  • MD simulations : Assess conformational stability of the sulfonyl-piperazine moiety in aqueous and lipid bilayer environments .

Q. What experimental approaches can validate hypothesized metabolic pathways of this piperazine derivative?

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Use LC-HRMS to detect phase I metabolites (e.g., hydroxylation at the piperazine ring) .
  • Reactive intermediate trapping : Add glutathione (GSH) to microsomal incubations to capture electrophilic metabolites formed via sulfonyl group activation .
  • Isotope labeling : Synthesize a deuterated analog (e.g., CD₃ for methylsulfonyl) to track metabolic fate using MS/MS fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine

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